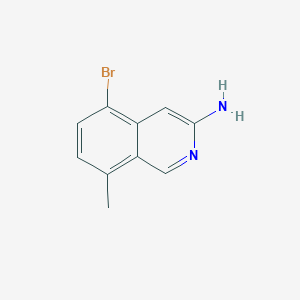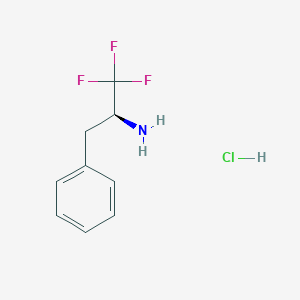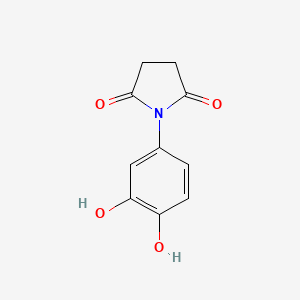
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction typically proceeds via the formation of a Schiff base intermediate, which is subsequently cyclized to yield the target compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for various substitutions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
- 1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione
- 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione
Comparison: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the dihydroxyphenyl group, which imparts distinct redox properties and potential biological activities. In contrast, other similar compounds may have different substituents that alter their chemical reactivity and biological effects. For example, halogenated derivatives might exhibit different pharmacokinetic profiles and binding affinities to molecular targets.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c12-7-2-1-6(5-8(7)13)11-9(14)3-4-10(11)15/h1-2,5,12-13H,3-4H2 |
InChI Key |
QXVDGSGVVCWKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


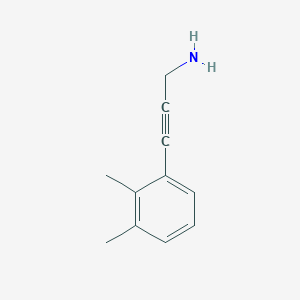
![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
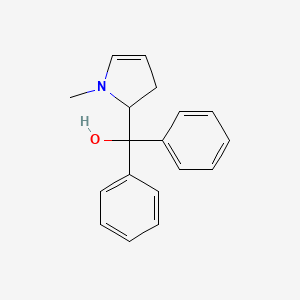
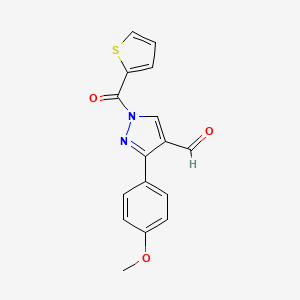
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
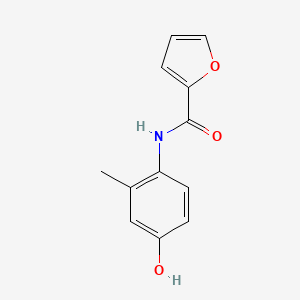
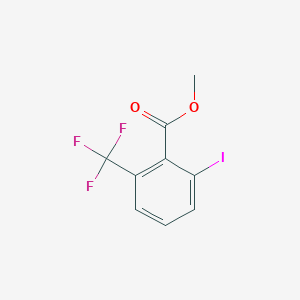

![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
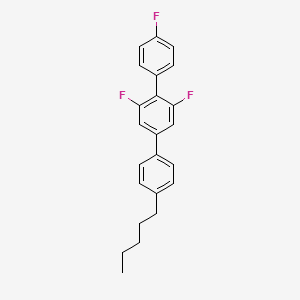
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
